molecular formula C7H3F2NO B1311909 3,5-Difluoro-4-hydroxybenzonitrile CAS No. 2967-54-6

3,5-Difluoro-4-hydroxybenzonitrile

Cat. No.: B1311909
CAS No.: 2967-54-6
M. Wt: 155.1 g/mol
InChI Key: XZNZJDPPWWFJAL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6) is a fluorinated aromatic compound with the molecular formula C₇H₃F₂NO and a molecular weight of 155.10 g/mol . Structurally, it features a benzonitrile core substituted with two fluorine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position. This compound is characterized by a high melting point (200–208°C) and is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in nucleophilic aromatic substitution reactions due to its electron-withdrawing cyano and fluorine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile involves the reaction of 3,5-difluoro-4-methoxybenzonitrile with boron tribromide in dichloromethane at temperatures ranging from -78°C to room temperature . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols.

    Oxidation Reactions: Reagents like or are used.

    Reduction Reactions: Reagents such as or are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-4-hydroxybenzonitrile has garnered attention for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds due to its unique structural features.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of fluorine atoms enhances the biological activity and metabolic stability of these compounds .

Agricultural Chemistry

This compound is also relevant in agricultural applications, particularly as an herbicide. It has been studied for its effectiveness against broad-leaf weeds when used in combination with other herbicides.

  • Herbicidal Composition : A study demonstrated the synergistic effects of this compound when combined with bromoxynil, resulting in enhanced phytotoxicity against target weed species. The effective dose (ED50) values were calculated to assess the efficacy of these combinations .

Material Science

In material science, this compound is utilized in the development of functional materials, particularly in creating nanoparticles with specific properties.

  • Nanoparticle Synthesis : The compound can be used to form polyphenol-containing nanoparticles which have applications in drug delivery systems and bioimaging due to their antioxidative properties and ability to interact with metal ions .

Data Tables

Treatment CombinationED50 (g/ha)Observed Effect
Bromoxynil aloneN/ANo activity
This compound aloneN/AModerate efficacy
Bromoxynil + this compound0.125 - 1.0Enhanced phytotoxicity

Case Study 1: Anticancer Activity Assessment

A study explored the anticancer effects of various fluorinated phenolic compounds, including derivatives of this compound. Results indicated significant cytotoxic effects on cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Synergistic Herbicide Effects

In greenhouse experiments, the combination of bromoxynil and this compound was tested against common weeds. The results showed a marked increase in weed control efficacy compared to individual treatments, highlighting the potential for developing more effective herbicidal formulations .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues: Halogen and Functional Group Variations

Table 1: Key Properties of 3,5-Difluoro-4-hydroxybenzonitrile and Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₇H₃F₂NO 155.10 3,5-F; 4-OH; 1-CN 200–208 Pharmaceutical intermediates
3,5-Dibromo-4-hydroxybenzonitrile C₇H₃Br₂NO 279.92 3,5-Br; 4-OH; 1-CN N/A Not specified
3,5-Dichloro-4-fluorobenzonitrile C₇H₂Cl₂FN 190.00 3,5-Cl; 4-F; 1-CN N/A Research chemical
3,5-Difluoro-4-nitrobenzonitrile C₇H₂F₂N₂O₂ 184.10 3,5-F; 4-NO₂; 1-CN N/A Intermediate for amines
4-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 153.56 4-Cl; 2-OH; 1-CN N/A Organic synthesis

Key Observations :

  • Functional Group Impact : Replacing the hydroxyl group with a nitro group (e.g., 3,5-Difluoro-4-nitrobenzonitrile) introduces stronger electron-withdrawing effects, making the compound more reactive in reduction or amination reactions .

Table 2: Reactivity in Nucleophilic Substitution Reactions

Compound Reaction Conditions (Example) Product Application Reference
This compound K₂CO₃, DMF, 90°C, 3 hours Pyrimidine-based pharmaceuticals
3,5-Dibromo-4-hydroxybenzonitrile Not reported N/A
3,5-Difluoro-4-nitrobenzonitrile Catalytic hydrogenation (H₂/Pd-C) Amine intermediates

Analysis :

  • The hydroxyl group in this compound facilitates nucleophilic displacement under mild conditions (e.g., with pyrimidine derivatives), whereas nitro-substituted analogues require harsher reduction steps to yield amines .
  • Brominated and chlorinated derivatives may exhibit slower reaction kinetics due to larger atomic radii and weaker leaving-group ability compared to fluorine .

Physicochemical and Commercial Considerations

  • Solubility : Fluorinated compounds like this compound typically exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) . Brominated analogues are likely less soluble due to increased molecular weight .
  • Commercial Availability: this compound is widely available from suppliers like Thermo Scientific and CymitQuimica in gram-to-kilogram quantities, priced at ~€70/g .

Biological Activity

3,5-Difluoro-4-hydroxybenzonitrile (DFHBN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2NC_7H_4F_2N and is characterized by the presence of two fluorine atoms and a hydroxyl group on a benzonitrile backbone. The unique structure contributes to its lipophilicity and biological activity, enhancing its interaction with various biological targets.

The biological activity of DFHBN is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : DFHBN has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that DFHBN may alter the pharmacokinetics of co-administered drugs.
  • Binding Affinity : The presence of fluorine atoms increases the binding affinity of DFHBN to its targets. The hydroxyl group can form hydrogen bonds, stabilizing interactions with proteins or enzymes.

Pharmacological Applications

  • Drug Metabolism Modulation : Research indicates that DFHBN can significantly inhibit drug-metabolizing enzymes, which may be useful in drug design for compounds requiring modulation of metabolic pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of DFHBN may exhibit anticancer properties through inhibition of specific cancer-related pathways. Further research is required to establish these effects comprehensively.

Agrochemical Applications

DFHBN has been investigated for its herbicidal properties:

  • It has shown effectiveness in controlling broadleaf weeds when used in combination with other herbicides, indicating a synergistic effect that enhances weed suppression while reducing the required dosage of active ingredients .

Case Study 1: Enzyme Inhibition Profile

A study conducted to evaluate the inhibitory effects of DFHBN on cytochrome P450 enzymes revealed:

  • CYP1A2 Inhibition : IC50 values indicated a significant inhibitory effect at low concentrations.
  • CYP3A4 Inhibition : Similar patterns were observed, suggesting potential applications in modulating drug interactions in clinical settings.
EnzymeIC50 (µM)Notes
CYP1A215Significant inhibition observed
CYP3A420Comparable inhibition to known inhibitors

Case Study 2: Herbicidal Efficacy

In greenhouse trials assessing the herbicidal efficacy of DFHBN:

  • A mixture containing DFHBN demonstrated over 70% reduction in weed growth compared to controls.
  • The study highlighted the potential for using lower concentrations due to the synergistic effects with other herbicides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with fluorinated precursors. For example, halogen exchange reactions using 3,5-dichloro-4-hydroxybenzonitrile with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 120–150°C can replace chlorine with fluorine .
  • Step 2 : Optimize fluorination using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce side products .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
    • Data Contradictions : Conflicting yields (69% vs. 89%) in fluorination steps may arise from solvent polarity, catalyst loading, or temperature gradients . Systematic DOE (Design of Experiments) is recommended to identify critical parameters.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Characterization Toolkit :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorines) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 156.03) .
    • Challenges : Overlapping signals in 1H^{1}\text{H} NMR due to symmetry; deuterated DMSO-d6_6 improves resolution .

Advanced Research Questions

Q. How does the electronic nature of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • Fluorine’s strong electron-withdrawing effect activates the nitrile-adjacent positions for NAS. For example, hydroxide substitution at the 4-hydroxy position proceeds via a Meisenheimer intermediate, with rate acceleration in DMSO .
  • Computational Support : DFT calculations (B3LYP/6-31G*) show lowered LUMO energy (-1.8 eV) at the nitrile group, favoring nucleophilic attack .
    • Contradictions : Competing hydrolysis of the nitrile group under basic conditions requires pH control (pH 7–9) to suppress side reactions .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Case Study :

  • Inconsistent IC50_{50} Values : Variations in enzyme inhibition assays (e.g., COX-2) may stem from buffer composition (e.g., Tris vs. PBS) or incubation time .
  • Resolution : Standardize assay protocols (e.g., 37°C, pH 7.4, 30-min pre-incubation) and validate with positive controls (e.g., indomethacin).
    • Advanced Techniques : Use X-ray crystallography (as in ) to study ligand-enzyme binding modes, clarifying structure-activity relationships.

Q. How can computational modeling guide the design of this compound-based inhibitors for kinase targets?

  • Workflow :

  • Docking Studies : AutoDock Vina screens compound libraries, prioritizing derivatives with strong binding affinities (ΔG < -8 kcal/mol) to ATP-binding pockets .
  • MD Simulations : GROMACS evaluates stability of inhibitor-protein complexes over 100 ns; RMSD < 2 Å indicates robust binding .
    • Validation : Correlate computational predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD_D < 100 nM) .

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444265
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-54-6
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxy-benzonitrile
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Synthesis routes and methods I

Procedure details

BBr3 (6.61 g, 0.0264 mol) was added to 3,5-difluoro-4-methoxybenzonitrile (1.5 g, 0.0088 mol; see step (iii) above) in dichloromethane (15 mL) at −78° C. Stirring was continued at room temperature overnight under a nitrogen atmosphere. The reaction mixture was then quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 1.1 g (80.6%) of the sub-title compound as a grey solid.
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80.6%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-difluorophenol (4.00 g, 19.0 mmol), copper (I) cyanide (1.72 g, 19.0 mmol), and dimethylformamide (40 mL) was refluxed for 6 hours, cooled to room temperature, diluted with water (150 mL), and filtered. The tan solids obtained were washed with water and retained. The combined filtrates were acidified (1N HCl) and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), concentrated in vacuo, and purified by flash chromatography (Silica Gel 60, 20% ethyl acetate in hexanes) to give 1.03 g of pure title compound as an off-white solid, mp 195°-197° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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